
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne: is an organic compound characterized by its unique structure, which includes an ethenylidene group and an ethoxyethoxy group attached to a dec-3-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkyne and alkene chemistry to construct the dec-3-yne backbone, followed by the introduction of the ethenylidene and ethoxyethoxy groups through selective functionalization reactions. Reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne or alkene groups into alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo selective reactions makes it a candidate for drug design and synthesis.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include enzyme inhibition or activation, as well as receptor binding and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-6-ethenylidene-5-(1-methoxyethoxy)dec-3-yne: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(5S)-6-ethenylidene-5-(1-propoxyethoxy)dec-3-yne: Similar structure but with a propoxyethoxy group.
Uniqueness
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxyethoxy group offers different steric and electronic properties compared to other similar compounds, influencing its behavior in chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
651020-93-8 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-6-10-12-15(8-3)16(13-11-7-2)18-14(5)17-9-4/h14,16H,3,6-7,9-10,12H2,1-2,4-5H3/t14?,16-/m0/s1 |
Clé InChI |
WEGOVPBKZWRYAE-WMCAAGNKSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@H](C#CCC)OC(C)OCC |
SMILES canonique |
CCCCC(=C=C)C(C#CCC)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


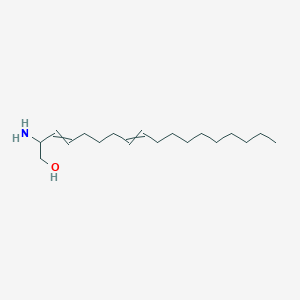
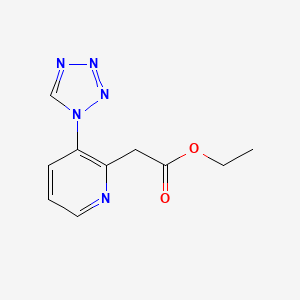
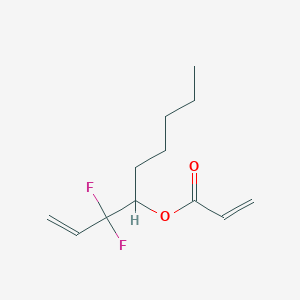

![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

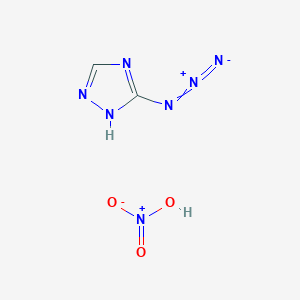
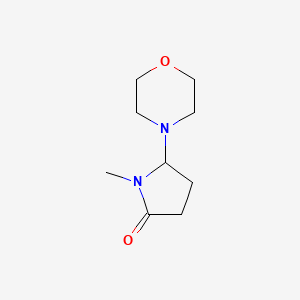

![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
